

Technical Whitepaper: (2-Methylpyrimidin-5-yl)methanamine (CAS 14273-46-2)

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Compound of Interest

Compound Name: (2-Methylpyrimidin-5-yl)methanamine

Cat. No.: B1321345

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylpyrimidin-5-yl)methanamine, CAS number 14273-46-2, is a substituted pyrimidine that holds potential as a versatile building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of **(2-Methylpyrimidin-5-yl)methanamine**, including its chemical properties, potential synthesis methodologies, and prospective, though not yet fully elucidated, biological significance based on the activities of structurally related pyrimidine derivatives. This document aims to serve as a foundational resource for researchers interested in the exploration and utilization of this compound in the development of novel therapeutic agents.

Chemical and Physical Properties

(2-Methylpyrimidin-5-yl)methanamine is a heterocyclic amine with the molecular formula $C_6H_9N_3$ and a molecular weight of 123.16 g/mol .^[1] A summary of its key computed physical and chemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₆ H ₉ N ₃	--INVALID-LINK--
Molecular Weight	123.16 g/mol	--INVALID-LINK--
IUPAC Name	(2-methylpyrimidin-5-yl)methanamine	--INVALID-LINK--
Synonyms	5-Aminomethyl-2-methylpyrimidine	--INVALID-LINK--
CAS Number	14273-46-2	--INVALID-LINK--
Topological Polar Surface Area	51.8 Å ²	--INVALID-LINK--
Hydrogen Bond Donor Count	1	--INVALID-LINK--
Hydrogen Bond Acceptor Count	3	--INVALID-LINK--
Rotatable Bond Count	1	--INVALID-LINK--

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for **(2-Methylpyrimidin-5-yl)methanamine** are not readily available in peer-reviewed literature, scalable methods for the closely related and industrially significant compound, 4-amino-5-aminomethyl-2-methylpyrimidine (a key intermediate in Vitamin B1 synthesis), have been well-documented. These methodologies can be adapted for the synthesis of the target compound. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A potential two-step synthesis can be envisioned starting from 2-methyl-5-cyanopyrimidine. The first step would involve the reduction of the nitrile group to an amine.



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A proposed synthetic route to **(2-Methylpyrimidin-5-yl)methanamine**.

Experimental Protocol: Reduction of 2-Methyl-5-cyanopyrimidine

Materials:

- 2-Methyl-5-cyanopyrimidine
- Lithium aluminum hydride (LiAlH_4) or Raney Nickel
- Anhydrous tetrahydrofuran (THF) or ethanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether or other suitable organic solvent
- Anhydrous magnesium sulfate (MgSO_4)

Procedure (using LiAlH_4):

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
- Cool the suspension to 0 °C using an ice bath.
- Dissolve 2-methyl-5-cyanopyrimidine (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH_4 suspension, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
- Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
- Combine the filtrate and washes, and remove the solvent under reduced pressure.
- Dissolve the residue in diethyl ether and extract with 1M HCl.
- Basify the aqueous layer with concentrated NaOH to a pH > 12 and extract with diethyl ether.
- Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield **(2-Methylpyrimidin-5-yl)methanamine**.

Purification:

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Potential Biological Activities and Therapeutic Applications

Direct biological studies on **(2-Methylpyrimidin-5-yl)methanamine** are limited in the public domain. However, the pyrimidine core is a cornerstone of numerous biologically active compounds.[2][3][4][5][6] The structure-activity relationships of various 2,5-disubstituted pyrimidines suggest that this compound could be a valuable scaffold for developing agents with a range of therapeutic applications.

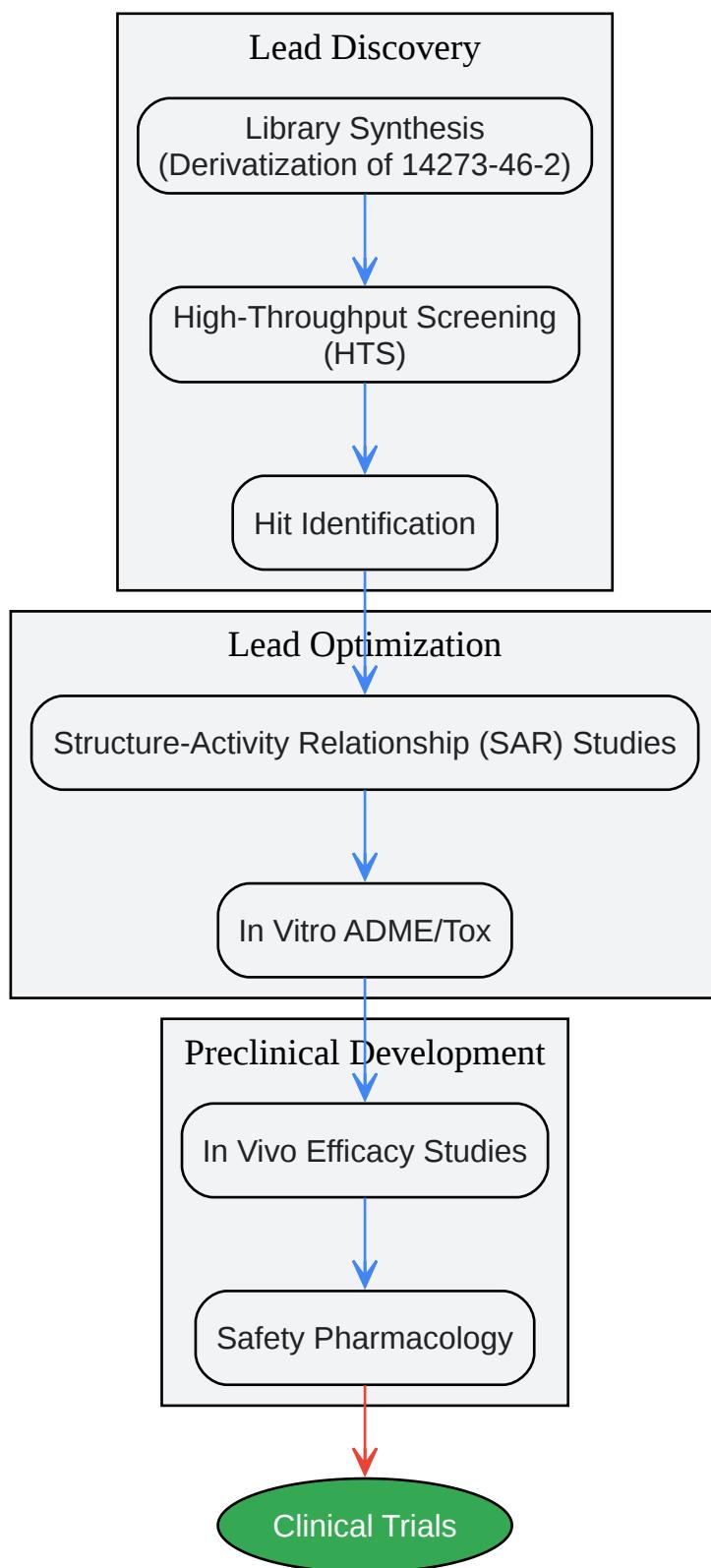
Inferred Biological Activities from Analogs

- **Anticancer Activity:** Many pyrimidine derivatives are known to exhibit potent anticancer activity by targeting various enzymes and signaling pathways involved in cancer cell proliferation and survival.[2][5] For instance, certain substituted pyrimidines act as kinase inhibitors, disrupting signal transduction pathways essential for tumor growth.

- Antibacterial and Antifungal Activity: The pyrimidine nucleus is a key component of several antimicrobial agents.[2][6] These compounds often function by inhibiting essential metabolic pathways in microorganisms.
- Anti-inflammatory Activity: Some pyrimidine derivatives have demonstrated significant anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[2]

Hypothetical Drug Discovery Workflow

The exploration of **(2-Methylpyrimidin-5-yl)methanamine** in a drug discovery program would likely follow a structured workflow.

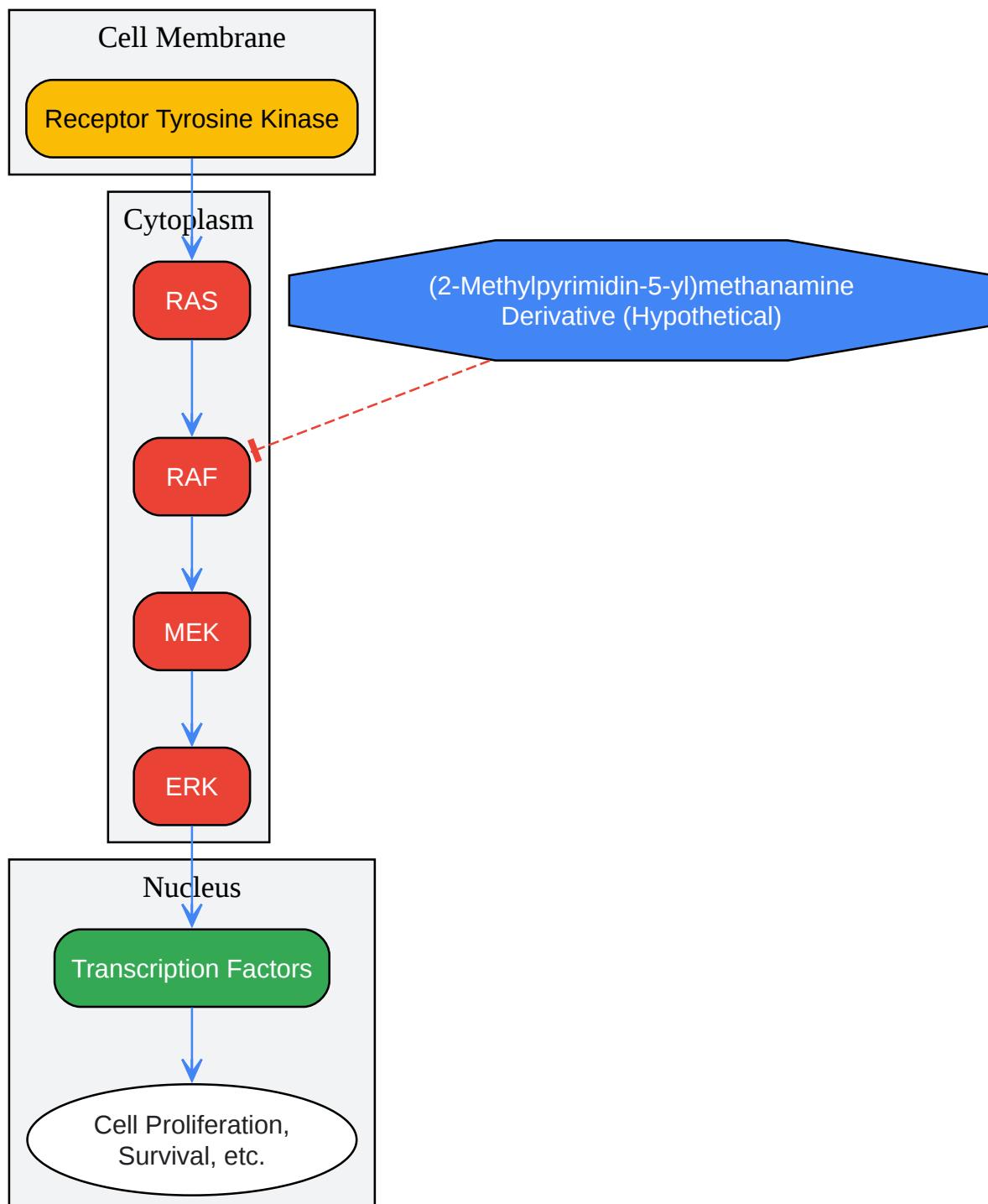


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A typical workflow for drug discovery starting with a core scaffold.

Potential Signaling Pathway Interactions

Given the prevalence of pyrimidine-based kinase inhibitors, it is plausible that derivatives of **(2-Methylpyrimidin-5-yl)methanamine** could interact with various kinase signaling pathways implicated in diseases such as cancer. A generalized representation of a kinase signaling pathway that could be targeted is shown below.



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Hypothetical inhibition of the MAPK/ERK pathway by a derivative.

Conclusion

(2-Methylpyrimidin-5-yl)methanamine (CAS 14273-46-2) represents a promising, yet underexplored, chemical entity. Its structural similarity to the core of many biologically active molecules suggests significant potential for its use in the development of novel therapeutics. This technical guide provides a starting point for researchers by summarizing its known properties, proposing a viable synthetic route based on established chemistry, and postulating potential biological activities based on the extensive literature on pyrimidine derivatives. Further investigation into the synthesis and biological evaluation of derivatives of **(2-Methylpyrimidin-5-yl)methanamine** is warranted to fully unlock its therapeutic potential.

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